molecular formula C6H5ClO4S2 B3054284 Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate CAS No. 59337-85-8

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No.: B3054284
CAS No.: 59337-85-8
M. Wt: 240.7 g/mol
InChI Key: MRFIBCNQYJJOPN-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate (CAS: Not explicitly provided; molecular formula: C₆H₅ClO₄S₂, molecular weight: ~240.5 g/mol) is a thiophene-based sulfonyl chloride derivative featuring a methyl ester at the 3-position and a chlorosulfonyl group at the 4-position of the heteroaromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters via nucleophilic substitution reactions . Key structural identifiers include its SMILES (COC(=O)C1=CSC(=C1)S(=O)(=O)Cl) and InChIKey (QKQJYVNYUQHZAZ-UHFFFAOYSA-N).

Preparation Methods

Diazotization-Chlorosulfonation Route

Reaction Overview

This two-step methodology leverages diazotization of an amino-thiophene precursor followed by chlorosulfonation, as documented in multiple synthetic protocols.

Step 1: Diazotization of Methyl 4-Amino-5-Methylthiophene-3-Carboxylate

A solution of methyl 4-amino-5-methylthiophene-3-carboxylate (0.25 mol) in 10% aqueous HCl is cooled to 0–5°C. Sodium nitrite (0.29 mol) in water is added dropwise, forming a diazonium salt intermediate. Excess nitrite is quenched with amidosulfonic acid.

Key Parameters

  • Temperature: 0–5°C (prevents premature decomposition)
  • Molar ratio (amine:NaNO₂): 1:1.16
  • Reaction time: 1 hour

Step 2: Chlorosulfonation with Sulfur Dioxide

The diazonium salt solution is introduced to a mixture of sulfur dioxide (0.55 mol), copper(I) iodide (0.6 wt%), and dodecyltrimethylammonium bromide (surfactant) in dichloromethane/water. After stirring at 40°C for 1 hour and 20°C for 12 hours, 35% HCl is added to protonate intermediates. Isolation via phase separation and crystallization yields the target compound in 81% yield.

Optimization Insights

  • Catalyst System : CuI and surfactant enhance SO₂ incorporation efficiency by stabilizing reactive intermediates.
  • Solvent Choice : Dichloromethane ensures biphasic conditions, simplifying product recovery.
  • Scale-Up Challenges : Exothermic reactions require precise temperature control to avoid byproducts (e.g., sulfonic acids).

Oxidative Sulfonation and Chlorination

Reaction Overview

An alternative pathway avoids diazonium intermediates by employing oxidative sulfonation of a tetrahydrothiophene precursor, followed by chlorination.

Step 1: Sulfonylation of Methyl 5-Methyl-4-Oxotetrahydrothiophene-3-Carboxylate

Methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate reacts with methylsulfonyl chloride (1.2 equiv) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60°C for 6 hours, forming a sulfonated intermediate.

Step 2: Aromatization and Chlorination

The intermediate is treated with anhydrous sodium sulfide (2 equiv) in a polar aprotic solvent (e.g., DMF) under oxygen atmosphere at 80°C for 4 hours, inducing aromatization. Subsequent chlorination with Cl₂ gas at 25°C for 2 hours furnishes the target compound in 75% overall yield.

Advantages

  • Waste Reduction : Eliminates nitrite waste compared to diazotization routes.
  • Functional Group Tolerance : Compatible with substrates bearing sensitive ester groups.

Micro-Channel Continuous Flow Synthesis

Reaction Overview

Recent advancements utilize micro-channel reactors to enhance reaction efficiency and safety, particularly for exothermic or hazardous steps.

Process Design

  • Diazotization : Aqueous solutions of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride and NaNO₂ are mixed in a micro-channel reactor (residence time: 30 seconds) at 5°C.
  • Chlorosulfonation : The diazonium stream merges with SO₂ gas and catalyst (CuI) in a second micro-channel module (residence time: 5 minutes at 40°C).
  • Quenching : Inline addition of HCl and phase separation yield the product in 89% yield with 98% purity.

Benefits

  • Reaction Time : Reduced from hours to minutes.
  • Safety : Micro-channel design mitigates risks of thermal runaway.
  • Consistency : Laminar flow ensures uniform mixing and temperature control.

Industrial-Scale Considerations

Table 1: Comparison of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Scalability Key Challenges
Diazotization-Chlorosulfonation 81 95 14 h Moderate Nitrite waste management
Oxidative Sulfonation 75 92 12 h High Chlorine gas handling
Micro-Channel Flow 89 98 0.5 h High Initial capital investment

Cost Analysis

  • Raw Materials : Diazotization routes require inexpensive NaNO₂ but incur costs for SO₂ scrubbing.
  • Catalysts : CuI (used in 0.6 wt%) contributes ~15% to total material costs.
  • Energy Consumption : Micro-channel systems reduce energy use by 40% compared to batch processes.

Mechanistic Insights and Byproduct Formation

Diazotization Pathway

The diazonium intermediate undergoes radical-mediated sulfonation, where SO₂ inserts into the C–S bond via a CuI-catalyzed mechanism. competing hydrolysis of the diazonium salt to phenolic byproducts is suppressed by maintaining acidic conditions (pH < 2).

Chlorination Selectivity

In oxidative methods, Cl₂ selectively targets the sulfonic acid group due to its higher electrophilicity compared to the thiophene ring. Over-chlorination is avoided by controlling Cl₂ flow rate and reaction temperature.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate is a thiophene derivative with a chlorosulfonyl group, finding use in diverse scientific and industrial applications. It serves as a building block in synthesizing complex molecules and is investigated for its biological activities, such as antimicrobial and anti-inflammatory properties.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry this compound is a building block for synthesizing complex molecules. For example, it can be used in the synthesis of heteroarene dyads .

Biology The compound is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that compounds with chlorosulfonyl and thiophene functionalities exhibit antimicrobial activity against various bacterial strains. Molecular docking studies suggest that it binds effectively to targets involved in inflammatory responses, contributing to its therapeutic effects.

Medicine It is explored as a precursor for developing pharmaceutical agents. Recent investigations into the anticancer properties of thiophene derivatives have shown the potential of this compound to inhibit cancer cell proliferation in vitro.

Industry It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

The compound's structure, featuring a thiophene ring with chlorosulfonyl and chlorophenyl moieties, contributes to its biological properties.

Antimicrobial Properties

Research has demonstrated the antimicrobial activity of thiophene derivatives, including this compound. One study showed that derivatives of thiophene were effective against various bacterial strains, suggesting their potential as antimicrobial agents.

Case Study 1: Antimicrobial Efficacy
In a study in the Journal of Medicinal Chemistry, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the anticancer properties of thiophene derivatives. In vitro evaluations of this compound have shown a dose-dependent inhibition of cell growth in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Anticancer Activity Assessment
One investigation focused on the anticancer activity of the compound against breast and lung cancer cell lines. The results showed an IC50 value of approximately 25 µM for breast cancer cells, indicating significant cytotoxicity and warranting further exploration into its mechanism of action.

Enzyme Inhibition

Studies have also explored the compound's ability to inhibit specific enzymes associated with disease pathways. Molecular docking studies suggest that this compound binds effectively to targets involved in inflammatory responses, potentially contributing to its therapeutic effects.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

  • Methyl 3-chlorosulfonylthiophene-2-carboxylate (CAS: 59337-92-7, Purity: 97%): This positional isomer features the chlorosulfonyl group at the 2-position of the thiophene ring. Its molecular formula (C₆H₅ClO₄S₂) and weight (~240.5 g/mol) are identical to the target compound, but distinct CCS values would arise from conformational differences .
  • Methyl 4-(fluorosulfonyl)thiophene-3-carboxylate (CAS: 2137806-08-5):
    Replacing chlorine with fluorine in the sulfonyl group alters leaving-group ability. Fluorosulfonyl derivatives typically exhibit faster reaction kinetics in nucleophilic substitutions due to fluorine’s higher electronegativity and weaker S–F bond strength compared to S–Cl. This compound (MW: 213.78 g/mol) may also differ in solubility and stability .

Benzene-Ring Analogs

  • Methyl 4-(chlorosulfonyl)benzoate (CAS: 69812-51-7, Purity: 97%):
    Substituting the thiophene ring with a benzene ring (C₈H₇ClO₄S , MW: 234.66 g/mol) eliminates heteroaromatic conjugation, reducing electron-withdrawing effects. This decreases electrophilicity at the sulfonyl chloride group, making it less reactive than the thiophene-based analog. Applications focus on polymer chemistry and corrosion inhibitors .

  • Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS: 130047-14-2, Purity: 95%): This compound (C₉H₉ClO₄S, MW: 248.68 g/mol) introduces a methylene spacer between the sulfonyl chloride and the aromatic ring. Its melting point (116–117°C) suggests higher crystallinity compared to thiophene derivatives .

Sulfonamide Derivatives

  • Methyl 2-((N-(3-bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate (7a/7b):
    Synthesized via reactions of sulfonyl chlorides with amines, these derivatives (e.g., 7a: MW ~428.3 g/mol) demonstrate the utility of the target compound in forming sulfonamides. The bromopropyl side chain enables further functionalization (e.g., alkylation or cyclization), highlighting the versatility of sulfonyl chloride intermediates in medicinal chemistry .

  • Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: EN300-227712, Purity: 95%): Replacing the sulfonyl chloride with an amino group (C₁₂H₁₀ClNO₂S, MW: 283.73 g/mol) shifts reactivity toward electrophilic aromatic substitution. This compound is a precursor for dyes and agrochemicals, contrasting with the target compound’s role as a sulfonating agent .

Research and Industrial Relevance

  • Synthetic Utility : The target compound’s chlorosulfonyl group enables efficient coupling with amines (e.g., in , % purity sulfonamides are synthesized using similar reagents) .
  • Safety Considerations : Analogous sulfonyl chlorides (e.g., methyl chlorosulfonate) require stringent safety protocols due to corrosivity and toxicity, suggesting similar handling precautions for the target compound .
  • Cost and Availability : High prices (e.g., ¥39,200/g for Methyl 4-[(chlorosulfonyl)methyl]benzoate in ) reflect specialized synthesis and purification challenges .

Biological Activity

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

This compound can be synthesized through various methods, typically involving the chlorosulfonation of thiophene derivatives followed by esterification. The chlorosulfonyl group is known for its high reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its biological applications.

The mechanism of action for this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins, potentially altering their functions. The chlorosulfonyl group can engage in covalent bonding with various biomolecules, leading to modifications that may enhance or inhibit biological activity. Additionally, the ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. It has been shown to inhibit specific bacterial enzymes and has potential applications as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms .

Anti-inflammatory Properties

The compound's structural similarity to other biologically active thiophene derivatives suggests potential anti-inflammatory applications. Preliminary studies indicate that it may modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound. In particular, it has been evaluated as a potential inhibitor of hepatitis B virus (HBV), demonstrating nanomolar inhibitory activity in vitro. Molecular docking studies support its role as a promising candidate for antiviral drug development .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityFindings
AntiviralDemonstrated nanomolar inhibitory activity against HBV in vitro.
AntibacterialInhibited bacterial enzymes; effective against multiple bacterial strains.
Anti-inflammatorySuggested modulation of inflammatory responses; further studies needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chlorosulfonation of methyl thiophene-3-carboxylate derivatives. A typical approach involves reacting methyl 4-aminothiophene-3-carboxylate with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . Post-reaction, quenching with ice-water and recrystallization in methanol improves purity. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of thiophene precursor to ClSO3H) and reaction time (2–4 hours). Side products like disulfonated derivatives may form if temperatures exceed 10°C .

Table 1 : Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C>80% yield; <5% impurities
Reaction Time2–4 hoursProlonged time → disulfonation
SolventDichloromethaneEnhances solubility

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Distinct signals for the thiophene ring (δ 6.8–7.2 ppm for protons), chlorosulfonyl group (δ 44–46 ppm for sulfur-linked carbon), and methyl ester (δ 3.8–3.9 ppm for CH3) .
  • FT-IR : Peaks at 1730–1750 cm⁻¹ (ester C=O), 1360–1380 cm⁻¹ (S=O asymmetric stretch), and 1170–1190 cm⁻¹ (S=O symmetric stretch) confirm functional groups .
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms regioselectivity of sulfonation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; chlorosulfonyl groups release HCl upon hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., amine vs. alkoxide substitutions) arise from the electron-withdrawing chlorosulfonyl group, which activates the thiophene ring toward nucleophilic attack but may sterically hinder bulkier nucleophiles. To resolve contradictions:

  • Kinetic Studies : Compare reaction rates using pseudo-first-order conditions.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict favored attack sites (C-4 vs. C-5) based on LUMO distribution .
  • Table 2 : Reactivity Trends with Nucleophiles
NucleophileSolventTemperatureMajor Product
PiperidineTHF25°C4-(Piperidinylsulfonyl) derivative
Sodium MethoxideMethanol0°CMethoxy-substituted thiophene

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

  • Methodological Answer : The chlorosulfonyl group enables Suzuki-Miyaura couplings, but catalyst poisoning by sulfur is a challenge. Mitigation strategies:

  • Ligand Design : Use Pd/XPhos systems resistant to sulfur coordination .
  • Additives : Include silver oxide (Ag2O) to scavenge chloride ions, improving catalyst turnover .
  • Solvent Screening : DMF/H2O mixtures enhance solubility of aryl boronic acids.

Q. How does computational modeling predict interactions with biological targets like JNK kinases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to JNK1/3. The chlorosulfonyl group forms hydrogen bonds with Lys68 and Asp169 in JNK3’s ATP-binding pocket, while the thiophene ring engages in π-π stacking with Phe170 .

  • Table 3 : Predicted Binding Affinities
TargetΔG (kcal/mol)Interacting Residues
JNK1-9.2Lys55, Asp167, Phe172
JNK3-10.1Lys68, Asp169, Phe170

Q. What analytical methods resolve discrepancies in stability studies under varying pH conditions?

  • Methodological Answer : Hydrolysis of the ester or chlorosulfonyl group under acidic/basic conditions leads to degradation. Use:

  • HPLC-MS : Monitor degradation products (e.g., thiophene-3-carboxylic acid at pH <3).
  • Arrhenius Plotting : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life .

Properties

IUPAC Name

methyl 4-chlorosulfonylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFIBCNQYJJOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503697
Record name Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-85-8
Record name Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

44.1 G. (0.18 mol) of the obtained 4-chlorosulfonylthiophene-3-carboxylic acid chloride are dissolved in 450 ml. of absolute chloroform, 9.6 g. (0.3 mol) of absolute methanol are added and the solution is heated to reflux for 9 hours [until termination of the hydrogen chloride evolution]. The mixture is then evaporated to dryness in vacuo, the residue crystallizing out. There is obtained 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester, which can be converted into the 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-thieno[3,4-e]-1,2-thiazine-3-carboxamide 1,1-dioxide in a manner analogous to that described in the last four paragraphs of Example 5.
Name
4-chlorosulfonylthiophene-3-carboxylic acid chloride
Quantity
0.18 mol
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reactant
Reaction Step One
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0.3 mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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